molecular formula C22H21ClN2O4S B3670552 N-(3-CHLOROPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE

N-(3-CHLOROPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B3670552
M. Wt: 444.9 g/mol
InChI Key: STBKHHBHWPFKMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-CHLOROPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group, a methylphenyl group, and a methoxybenzenesulfonamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination of a phenyl ring, followed by the introduction of a methyl group and a methoxybenzenesulfonamido group. The reaction conditions may vary, but common reagents include chlorinating agents, methylating agents, and sulfonamides. The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to monitor and control reaction parameters. The final product is purified using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

N-(3-CHLOROPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(3-CHLOROPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound, particularly in terms of its complex structure and diverse applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S/c1-16-6-8-19(9-7-16)25(15-22(26)24-18-5-3-4-17(23)14-18)30(27,28)21-12-10-20(29-2)11-13-21/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBKHHBHWPFKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-CHLOROPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE
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N-(3-CHLOROPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE

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